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Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

Cat. No.: B15548644

Disclaimer: Publicly available scientific literature and chemical databases lack specific
information on the chemical properties and biological applications of N6-Carboxymethyl-ATP.
This guide is therefore based on the detailed characterization of a closely related and
structurally similar analog, N6-[(2-carboxyethyl)thiomethyl]-ATP, as described in the available
scientific literature. The information presented herein, including synthesis, properties, and
experimental protocols, is derived from studies on this analog and serves as a comprehensive
reference for researchers interested in the potential characteristics and applications of N6-
carboxyalkyl-ATP derivatives.

Core Chemical Properties

N6-[(2-carboxyethyl)thiomethyl]-ATP is a derivative of Adenosine Triphosphate (ATP) where the
N6 amino group of the adenine base is modified. This modification introduces a carboxyl group,
which can be utilized for further chemical conjugations, for instance, to immobilize ATP on a
solid support for affinity chromatography.

Structural Information:
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Property Value

Adenosine 5'-(tetrahydrogen triphosphate), N6-

IUPAC Name i
[(2-carboxyethyl)thiomethyl]-
Molecular Formula C14H22N5014P3S
o A (2-carboxyethyl)thiomethyl group attached to
Modification

the N6 position of the adenine ring.

Synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP

The synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP is achieved through a chemical
modification of ATP. The following protocol is based on the methodology described by
Yamazaki et al. (1978).[1]

Experimental Protocol: Synthesis

Materials:

e Adenosine Triphosphate (ATP)
e Formaldehyde

o 3-Mercaptopropionic acid

¢ Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

e Dowex 1X2 resin (formate form)
o Formic acid

e Ammonium formate

Ethanol

Procedure:
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e Reaction Mixture Preparation: Dissolve ATP in water and adjust the pH to 11.7 with NaOH.

» Addition of Reagents: To the ATP solution, add formaldehyde and 3-mercaptopropionic acid.

o Reaction: Stir the mixture at room temperature. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

o Purification:

o Apply the reaction mixture to a Dowex 1X2 (formate form) column.

o Wash the column with water to remove unreacted starting materials.

o Elute the product using a linear gradient of formic acid or a stepwise gradient of

ammonium formate.

e Isolation:

o Lyophilize the fractions containing the purified product.

o The resulting N6-[(2-carboxyethyl)thiomethyl]-ATP can be obtained as a white powder.

The reported yield for this synthesis is approximately 75%.[1]

Synthesis Workflow
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Caption: Workflow for the synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP.

Reactivity and Stability
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The presence of the carboxymethyl group on the N6 position allows for further chemical
modifications, particularly through carbodiimide-mediated coupling reactions. For instance, the
carboxyl group can be coupled to primary amines to form amide bonds.[1] This is a common
strategy for immobilizing nucleotides onto solid supports for affinity chromatography.

Information on the specific stability of N6-[(2-carboxyethyl)thiomethyl]-ATP in terms of
temperature and pH is not extensively detailed in the available literature. However, like ATP, it
is expected to be susceptible to hydrolysis of the phosphoanhydride bonds, particularly under
acidic conditions.

Coenzymatic Activity

The biological activity of N6-substituted ATP analogs is a critical aspect for their application in
research. The coenzymatic activity of N6-[(2-carboxyethyl)thiomethyl]-ATP has been evaluated
with kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a
substrate.

Quantitative Data: Coenzymatic Activity with Hexokinase

The following table summarizes the relative coenzymatic activity of N6-[(2-
carboxyethyl)thiomethyl]-ATP and its derivatives compared to ATP with the enzyme
hexokinase.[1]

Compound Relative Activity (%)
ATP 100
N6-[(2-carboxyethyl)thiomethyl]-ATP 88
N6-(N-(3-

(N~ 94

aminopropyl)carbamoylethyl]thiomethyl)-ATP

N6,N6-bis([N-(3-
aminopropyl)carbamoylethyl]thiomethyl)-ATP

81

Dextran-bound N6-(N-(3-
aminopropyl)carbamoylethyl]thiomethyl)-ATP

58
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These results indicate that the modification at the N6 position is well-tolerated by hexokinase,
with the N6-[(2-carboxyethyl)thiomethyl]-ATP derivative retaining a high level of coenzymatic
activity.

Experimental Protocol: Kinase Activity Assay

The following is a generalized protocol for assessing the coenzymatic activity of an ATP analog
with a kinase, based on common methodologies.

Materials:

e Kinase (e.g., Hexokinase)

e Substrate for the kinase (e.g., Glucose for Hexokinase)

o ATP and ATP analog (N6-[(2-carboxyethyl)thiomethyl]-ATP)

e Coupling enzymes (e.g., Glucose-6-phosphate dehydrogenase)
e NADP+

» Reaction buffer (e.g., Tris-HCI with MgClI2)

e Spectrophotometer

Procedure:

o Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer,
kinase substrate, coupling enzymes, and NADP+.

« Initiate Reaction: Add a defined concentration of either ATP or the ATP analog to initiate the
reaction.

e Monitor Reaction: Measure the rate of NADP+ reduction to NADPH by monitoring the
increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH
formation is proportional to the kinase activity.
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o Calculate Relative Activity: Compare the initial reaction rate obtained with the ATP analog to
the rate obtained with ATP to determine the relative coenzymatic activity.

Potential Role in Signaling Pathways

While specific signaling pathways involving N6-Carboxymethyl-ATP or its close analogs are
not documented, ATP and its derivatives are central to a vast number of cellular signaling
processes. Extracellular ATP, for instance, acts as a signaling molecule by activating purinergic
receptors. ATP analogs are invaluable tools for studying these pathways. The carboxyl group
on N6-Carboxymethyl-ATP could potentially be used to attach fluorescent probes or other
reporter molecules to visualize and study ATP-dependent signaling events.

Generalized Kinase-Mediated Signaling Pathway

The following diagram illustrates a generic kinase signaling cascade where an ATP analog
could be utilized as a tool.
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Caption: A generalized kinase signaling cascade initiated by an external signal.
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Conclusion

N6-[(2-carboxyethyl)thiomethyl]-ATP serves as a valuable, albeit structurally distinct, proxy for
the requested N6-Carboxymethyl-ATP. Its synthesis is well-documented, and it exhibits
significant coenzymatic activity with kinases. The presence of a carboxyl group provides a
versatile handle for chemical modifications, making it and similar N6-carboxyalkyl-ATP analogs
useful tools for a variety of biochemical and cell biology applications, including affinity
chromatography, enzyme kinetics, and the study of ATP-dependent signaling pathways. Further
research into the direct synthesis and characterization of N6-Carboxymethyl-ATP is warranted
to fully elucidate its specific properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Anew method of chemical modification of N6-amino group in adenine nucleotides with
formaldehyde and a thiol and its application to preparing immobilized ADP and ATP -
PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Navigating the Chemical Landscape of N6-
Carboxymethyl-ATP: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15548644#chemical-properties-of-n6-carboxymethyl-

atp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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